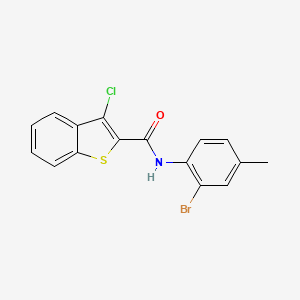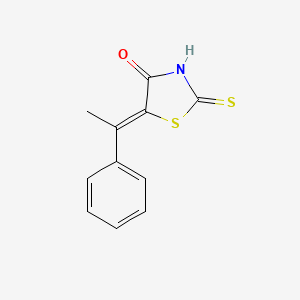![molecular formula C18H14N6O6 B11690672 2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine](/img/structure/B11690672.png)
2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are compounds containing an azomethine group (-CH=N-), which are known for their ability to stabilize various metals in different oxidation states
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine involves the reaction of 5-nitropyridine-2-amine with 4-hydroxy-3-methoxybenzaldehyde. The reaction typically occurs in a 2:1 stoichiometric ratio (2HL:M) in the presence of a suitable solvent and under controlled temperature conditions. The formation of the Schiff base ligand and its metal complexes can be confirmed using various spectroscopic techniques such as mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, particularly when complexed with metals.
Reduction: Reduction reactions can modify the nitro groups present in the compound.
Substitution: The compound can participate in substitution reactions, particularly at the nitro and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction may yield amine derivatives.
科学研究应用
2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine has several scientific research applications:
作用机制
The mechanism of action of 2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine involves its interaction with metal ions and biological molecules. The azomethine group in the compound can coordinate with metal ions, forming stable complexes. These complexes can then interact with biological targets, such as enzymes, to exert their effects. For example, the compound’s inhibition of α-glucosidase and α-amylase involves binding to the active sites of these enzymes, thereby preventing substrate binding and subsequent enzymatic activity .
相似化合物的比较
Similar Compounds
2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol: This compound is similar in structure but lacks the additional nitro group on the pyridine ring.
2-(2-bromo-6-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)acetamide: This compound has a bromo group instead of a methoxy group and an acetamide group instead of a nitro group.
Uniqueness
2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups, along with the azomethine linkage, allows for versatile interactions with metal ions and biological targets, making it a valuable compound for various applications.
属性
分子式 |
C18H14N6O6 |
|---|---|
分子量 |
410.3 g/mol |
IUPAC 名称 |
N-[(E)-[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C18H14N6O6/c1-29-16-8-12(9-21-22-17-6-3-13(10-19-17)23(25)26)2-5-15(16)30-18-7-4-14(11-20-18)24(27)28/h2-11H,1H3,(H,19,22)/b21-9+ |
InChI 键 |
BBQUVTGKYCEXFT-ZVBGSRNCSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11690596.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11690609.png)
![4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B11690613.png)


![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11690624.png)
![4-tert-butyl-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B11690628.png)
![(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11690630.png)


![2-(2,4-dichlorophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11690651.png)

